molecular formula C28H32N2O2 B3951469 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide

1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No.: B3951469
M. Wt: 428.6 g/mol
InChI Key: FFOWQDDRXBXZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzyloxybenzyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyloxybenzyl group, and the attachment of the phenylethyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxybenzyl Group: This step may involve the use of benzyloxybenzyl chloride or similar reagents in the presence of a base.

    Attachment of the Phenylethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxybenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Benzyloxybenzyl chloride, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(Benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A related compound with a similar piperidine ring structure.

    4-(Benzyloxy)benzyl chloride: Shares the benzyloxybenzyl group.

    N-(1-Phenylethyl)piperidine: Contains the phenylethyl group and piperidine ring.

Uniqueness

1-[4-(Benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-phenylethyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-22(25-10-6-3-7-11-25)29-28(31)26-16-18-30(19-17-26)20-23-12-14-27(15-13-23)32-21-24-8-4-2-5-9-24/h2-15,22,26H,16-21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOWQDDRXBXZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.